![molecular formula C20H22N4 B2860047 2-N,2-N-Dibenzyl-4-N-methylpyridine-2,3,4-triamine CAS No. 2108969-60-2](/img/structure/B2860047.png)
2-N,2-N-Dibenzyl-4-N-methylpyridine-2,3,4-triamine
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Overview
Description
2-N,2-N-Dibenzyl-4-N-methylpyridine-2,3,4-triamine, also known as DMTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTB is a triamine derivative of pyridine that has shown promising results in scientific research, making it a subject of interest for further investigation.
Mechanism of Action
The mechanism of action of 2-N,2-N-Dibenzyl-4-N-methylpyridine-2,3,4-triamine is not fully understood, but studies have shown that it can interact with DNA and other cellular components, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
2-N,2-N-Dibenzyl-4-N-methylpyridine-2,3,4-triamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and the modulation of gene expression. 2-N,2-N-Dibenzyl-4-N-methylpyridine-2,3,4-triamine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-N,2-N-Dibenzyl-4-N-methylpyridine-2,3,4-triamine in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using 2-N,2-N-Dibenzyl-4-N-methylpyridine-2,3,4-triamine include its limited solubility in water and its potential interactions with other cellular components, which can affect the accuracy of experimental results.
Future Directions
There are several future directions for the study of 2-N,2-N-Dibenzyl-4-N-methylpyridine-2,3,4-triamine. One potential direction is the exploration of its potential as an anti-inflammatory agent, as studies have shown that it has anti-inflammatory properties. Another potential direction is the investigation of its potential as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to fully understand the mechanism of action of 2-N,2-N-Dibenzyl-4-N-methylpyridine-2,3,4-triamine and its potential interactions with other cellular components.
Synthesis Methods
2-N,2-N-Dibenzyl-4-N-methylpyridine-2,3,4-triamine can be synthesized through a multi-step process that involves the reaction of 2,6-dichloropyridine with benzylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the reduced intermediate with methyl iodide.
Scientific Research Applications
2-N,2-N-Dibenzyl-4-N-methylpyridine-2,3,4-triamine has been extensively studied for its potential applications in various fields. In the field of chemistry, 2-N,2-N-Dibenzyl-4-N-methylpyridine-2,3,4-triamine has been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalysis and other chemical reactions.
In the field of biology, 2-N,2-N-Dibenzyl-4-N-methylpyridine-2,3,4-triamine has been studied for its potential as an anti-cancer agent. Studies have shown that 2-N,2-N-Dibenzyl-4-N-methylpyridine-2,3,4-triamine can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
properties
IUPAC Name |
2-N,2-N-dibenzyl-4-N-methylpyridine-2,3,4-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-22-18-12-13-23-20(19(18)21)24(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15,21H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECPFRHDNLTBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N2-Dibenzyl-N4-methylpyridine-2,3,4-triamine |
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